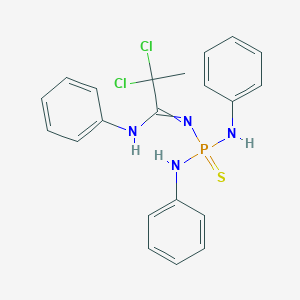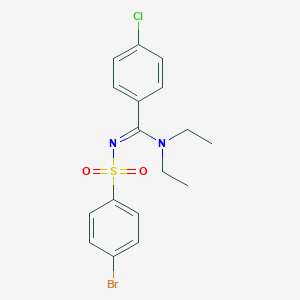
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N,N-diethyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different sulfonamide derivatives.
Applications De Recherche Scientifique
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-bromo-N-(4-chlorophenyl)methylene-benzenamine
Comparison
Compared to similar compounds, N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is unique due to its specific combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the sulfonamide group enhances its biological activity.
Propriétés
Formule moléculaire |
C17H18BrClN2O2S |
|---|---|
Poids moléculaire |
429.8g/mol |
Nom IUPAC |
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-3-21(4-2)17(13-5-9-15(19)10-6-13)20-24(22,23)16-11-7-14(18)8-12-16/h5-12H,3-4H2,1-2H3/b20-17- |
Clé InChI |
ZHMDPWNMNGGOCQ-JZJYNLBNSA-N |
SMILES isomérique |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl |
SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B381938.png)

![[2-Tert-butyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B381945.png)
![3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)
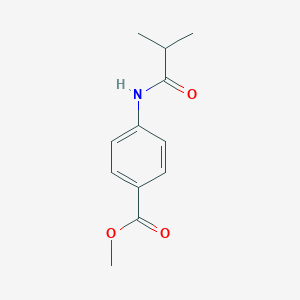
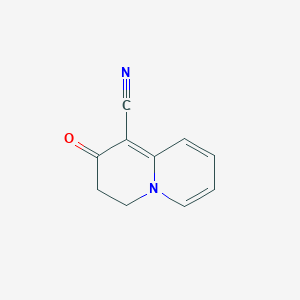
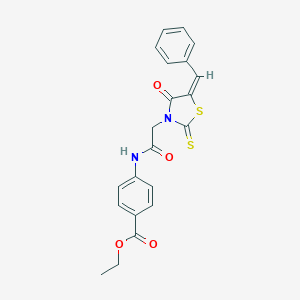
![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)
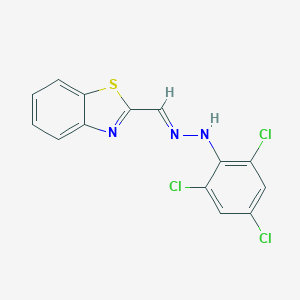
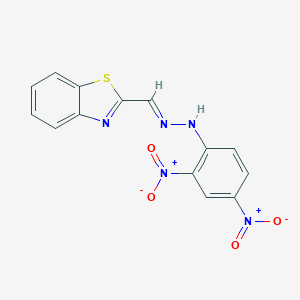
![2-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B381960.png)
